![molecular formula C21H16Cl2F3NO B2699861 3-(2,6-dichlorobenzyl)-2-methyl-1-[3-(trifluoromethyl)benzyl]-4(1H)-pyridinone CAS No. 339017-50-4](/img/structure/B2699861.png)
3-(2,6-dichlorobenzyl)-2-methyl-1-[3-(trifluoromethyl)benzyl]-4(1H)-pyridinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2,6-Dichlorobenzyl)-2-methyl-1-[3-(trifluoromethyl)benzyl]-4(1H)-pyridinone (DCBTMFP) is a compound belonging to the class of heterocyclic compounds, which are characterized by their ring-like molecular structure. It is an important chemical intermediate and is widely used in various industrial applications, such as the synthesis of pharmaceuticals, agrochemicals, biocides, and other specialty chemicals. DCBTMFP is also used as a reagent in chemical research and as a catalyst in organic synthesis.
Applications De Recherche Scientifique
Organic Synthesis and Catalysis
Research has explored the use of pyridinone derivatives in organic synthesis, highlighting their role as intermediates in the formation of complex molecules. For example, studies on pyridine and pyridinone compounds have demonstrated their utility in facilitating nucleophilic aromatic substitution reactions and their potential in creating new chemical entities through catalytic processes (Domańska & Letcher, 2000; Barrio et al., 2004). These findings suggest that derivatives of the compound could be synthesized through similar methodologies, offering pathways for the creation of novel materials or pharmaceuticals.
Material Science
The structural motifs found in pyridinone derivatives have been implicated in the design and synthesis of materials with specific optical or electronic properties. For instance, the incorporation of pyridine units into polymers or small molecules can significantly alter their photophysical behaviors, making them suitable for applications in light-emitting diodes, photovoltaics, or as sensors (Pratap & Heller, 1992). The chemical versatility of pyridinone structures, including those similar to 3-(2,6-dichlorobenzyl)-2-methyl-1-[3-(trifluoromethyl)benzyl]-4(1H)-pyridinone, underpins their utility in crafting materials with desirable properties.
Pharmaceutical Chemistry
Pyridinone derivatives are extensively studied for their biological activities, with many compounds exhibiting potent pharmacological properties. While the direct applications of 3-(2,6-dichlorobenzyl)-2-methyl-1-[3-(trifluoromethyl)benzyl]-4(1H)-pyridinone in drug development are not specified, the structural analogs and related pyridine-containing molecules have been investigated for their therapeutic potential in treating various diseases (Liu et al., 1995). These studies highlight the importance of pyridinone scaffolds in the discovery and optimization of new drugs.
Propriétés
IUPAC Name |
3-[(2,6-dichlorophenyl)methyl]-2-methyl-1-[[3-(trifluoromethyl)phenyl]methyl]pyridin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16Cl2F3NO/c1-13-16(11-17-18(22)6-3-7-19(17)23)20(28)8-9-27(13)12-14-4-2-5-15(10-14)21(24,25)26/h2-10H,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAYQKWKVOGMEGZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C=CN1CC2=CC(=CC=C2)C(F)(F)F)CC3=C(C=CC=C3Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16Cl2F3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,6-dichlorobenzyl)-2-methyl-1-[3-(trifluoromethyl)benzyl]-4(1H)-pyridinone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3,4-dimethyl-N-(2-(4-nitrophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2699779.png)

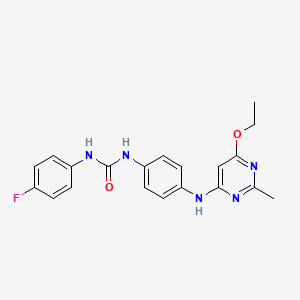
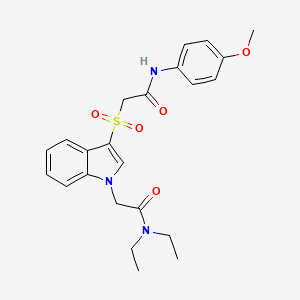
![3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-6-ethyl-4-oxo-4H-chromen-7-yl 4-nitrobenzoate](/img/no-structure.png)
![4-({[2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetyl}amino)benzamide](/img/structure/B2699787.png)
![[2-(2-Chloro-4-methylanilino)-2-oxoethyl] 2-(3-fluorophenyl)acetate](/img/structure/B2699788.png)
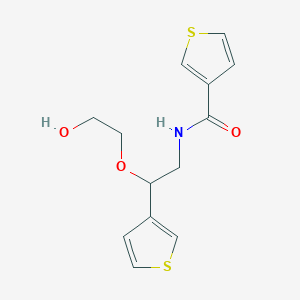
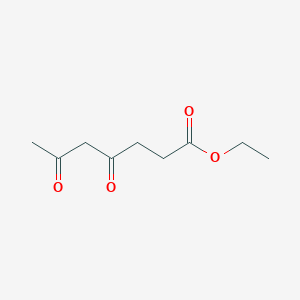
![3-(benzo[d][1,3]dioxol-5-yl)-N-(thiophen-2-ylmethyl)pyrrolidine-1-carboxamide](/img/structure/B2699795.png)
![3-[(5-Chloro-2-methoxyphenyl)amino]-6-(4-ethoxybenzyl)-1,2,4-triazin-5-ol](/img/structure/B2699796.png)
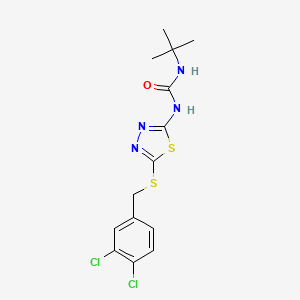
![2-{8-[(4-chlorobenzyl)sulfanyl]-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl}-N-(4-ethoxyphenyl)acetamide](/img/structure/B2699800.png)
![2-[4-(6-Pyrazol-1-ylpyridazin-3-yl)piperazin-1-yl]-5,6,7,8-tetrahydroquinoline-3-carbonitrile](/img/structure/B2699801.png)